1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-2-8-15(9-3-12)18-11-10-16(19)13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXHPXKERVBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylaniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for developing new drugs, particularly in the treatment of neurological disorders.
Material Science: The compound is investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Rings
1-(4-Bromophenyl)-3-phenyl-1-propanone (4-Bromopropiophenone)
- Structure: Lacks the amino group at position 3, replaced by a simple phenyl ring.
- Its melting point (unreported in evidence) is expected to be lower due to reduced intermolecular interactions.
- Applications : Primarily used as a synthetic intermediate in organic chemistry .
1-(4-Chlorophenyl)-3-((4-nitrophenyl)amino)propan-1-one (4c)
- Structure : Features a chlorophenyl group at position 1 and a nitro-substituted aniline at position 3.
- Properties : The nitro group (electron-withdrawing) decreases electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions. This contrasts with the bromine (mildly electron-withdrawing) in the target compound, which offers less activation for further substitution reactions .
4-Bromo-3-phenylpropiophenone (4′-Bromo-3-phenylpropiophenone)
- Structure: Similar to the target compound but lacks the amino group and includes an additional phenyl ring at position 3.
- Properties: The dual aromatic system increases hydrophobicity and may enhance crystallinity. Its molecular weight (289.17 g/mol) matches the target compound, but the absence of the amino group alters its solubility profile .
Amino Group Modifications
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b)
- Structure: Contains a methoxy group on the phenylamino substituent.
- Properties: The methoxy group (electron-donating) increases solubility in polar solvents compared to the methyl group in the target compound. This modification may enhance binding to serotonin receptors, as seen in related cathinones .
1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one
- Structure: Features a dimethylamino group instead of the methylphenylamino group.
- Properties: The dimethylamino group is more electron-rich, improving solubility in acidic environments (via protonation). This compound exhibits enhanced fluorescence properties, making it useful in optoelectronic applications .
Bioactivity and Regulatory Considerations
4-Bromomethcathinone (4-BMC)
- Structure: A cathinone derivative with a bromine substituent and methylamino group.
- Bioactivity : Bromine’s steric bulk may reduce metabolic degradation, prolonging psychoactive effects. However, 4-BMC is less potent than its chloro- or fluoro-substituted analogs (4-CMC, 4-FMC) due to reduced electronegativity .
- Legal Status: Controlled under generic legislation targeting 2-amino-1-phenyl-1-propanone derivatives, though structural variations (e.g., methoxy groups) can evade regulation .
Mexedrone (3-Methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one)
- Structure: Methoxy and methylamino substituents on the propanone backbone.
- Bioactivity : The methoxy group enhances blood-brain barrier penetration, increasing CNS activity. Unlike the target compound, mexedrone’s chlorinated byproduct (3-chloro analog) exhibits higher toxicity due to reactive alkyl chloride formation .
Physicochemical and Analytical Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₅BrN₂O | 289.17 | 4-Bromo, 4-methylphenylamino | High hydrophobicity, moderate solubility |
| 4-Bromopropiophenone | C₁₅H₁₃BrO | 289.17 | 4-Bromo, phenyl | Low polarity, crystalline solid |
| 4-BMC | C₁₀H₁₂BrNO | 242.12 | 4-Bromo, methylamino | Psychoactive, regulated in multiple jurisdictions |
| 1-(4-Chlorophenyl)-3-((4-nitrophenyl)amino)propan-1-one | C₁₅H₁₂ClN₂O₃ | 308.72 | 4-Chloro, 4-nitroaniline | High reactivity, low metabolic stability |
Analytical Data:
- Detection: Ultra-performance liquid chromatography (UPLC) methods differentiate brominated cathinones (e.g., 4-BMC) from fluoro- or chloro-substituted analogs via distinct retention times and mass spectral fragmentation (e.g., m/z 288.01 for bromine isotope patterns) .
- Stability : Bromine’s lower electronegativity compared to chlorine or fluorine reduces susceptibility to nucleophilic attack, enhancing shelf-life under ambient conditions .
Biological Activity
1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one, also known by its CAS number 37155-15-0, is an organic compound with significant potential in medicinal chemistry and material science. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a bromophenyl group and a methylphenylamino group attached to a propanone backbone. Its molecular formula is with a molecular weight of approximately 304.21 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one against various bacterial strains. The compound has been tested for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5.0 | 10.0 |
| Escherichia coli | 8.0 | 16.0 |
| Pseudomonas aeruginosa | 15.0 | 30.0 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
The mechanism by which 1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one exerts its antimicrobial effects involves interaction with bacterial cell membranes and inhibition of key metabolic pathways. Specifically, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial replication and survival.
Comparative Analysis with Similar Compounds
To understand the relative efficacy of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | MIC (µg/mL) | Bacterial Target |
|---|---|---|
| 1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethan-1-one | 6.0 | Staphylococcus aureus |
| 1-(4-Bromophenyl)-3-[(4-chlorophenyl)amino]propan-1-one | 10.0 | Escherichia coli |
These comparisons suggest that the bromine substitution at the para position significantly enhances the antibacterial properties compared to other substitutions.
Case Studies and Research Findings
In a recent study published in ACS Omega, researchers evaluated the biological activity of various derivatives of related compounds. The findings indicated that modifications to the phenyl groups could enhance antimicrobial activity while reducing toxicity profiles:
"The incorporation of electron-withdrawing groups on the phenyl ring improved the antibacterial activity significantly" .
Another study focused on the synthesis and characterization of similar compounds demonstrated promising results in terms of bioactivity against resistant bacterial strains, reinforcing the potential utility of derivatives like 1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
